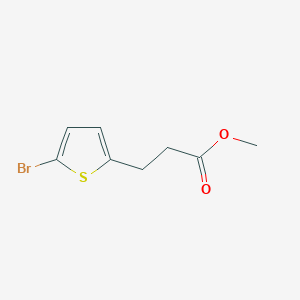
Methyl 3-(5-bromothiophen-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-bromothiophen-2-yl)propanoate is an organic compound with the molecular formula C8H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methyl ester group attached to the propanoate chain
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(5-bromothiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromothiophene is then subjected to esterification with methyl propanoate under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using high-throughput screening techniques to identify the most effective catalysts and reaction conditions. Additionally, the use of automated reactors and real-time monitoring systems can ensure consistent product quality and minimize waste.
化学反应分析
Types of Reactions
Methyl 3-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura and Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex aromatic compounds with extended conjugation.
科学研究应用
Methyl 3-(5-bromothiophen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
作用机制
The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Methyl 3-(5-bromothiophen-2-yl)propanoate can be compared with other thiophene derivatives, such as:
Methyl 3-(2-bromothiophen-3-yl)propanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Methyl 2-(3-bromophenyl)propanoate: Contains a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
Methyl 3-(5-chlorothiophen-2-yl)propanoate:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
属性
分子式 |
C8H9BrO2S |
|---|---|
分子量 |
249.13 g/mol |
IUPAC 名称 |
methyl 3-(5-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H9BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2,4H,3,5H2,1H3 |
InChI 键 |
XKOCZEGVYDJYPT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=C(S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


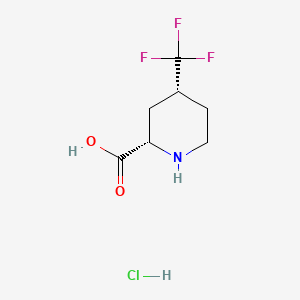
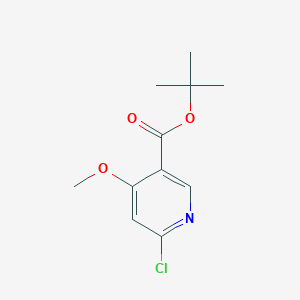
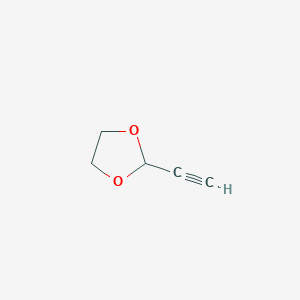
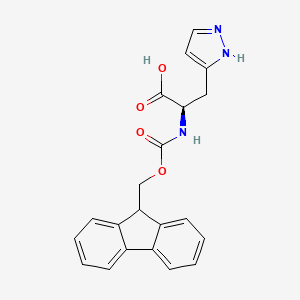
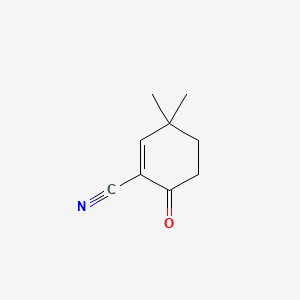
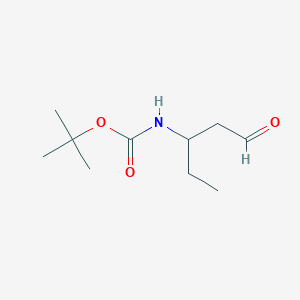
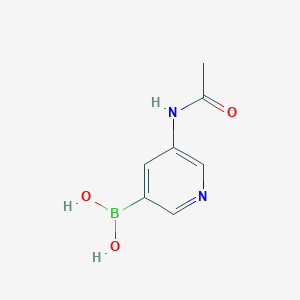
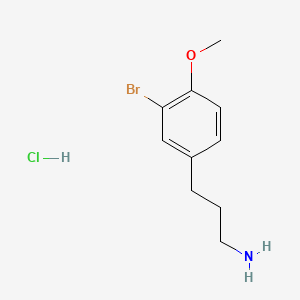
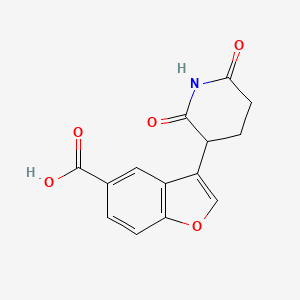
![[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)

![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
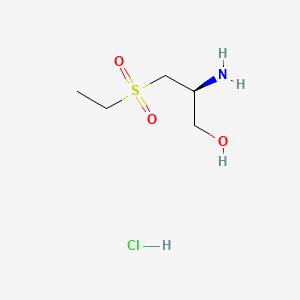
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
